4-(difluoromethyl)-2-fluorobenzaldehyde
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Overview
Description
4-(Difluoromethyl)-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to a benzaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 2-fluorobenzaldehyde using difluoromethylating agents such as ClCF2H in the presence of a base like KOH in a solvent such as MeCN . The reaction conditions often require careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 4-(difluoromethyl)-2-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of novel difluoromethylating reagents that are more environmentally benign and cost-effective is an area of active research .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 4-(Difluoromethyl)-2-fluorobenzoic acid.
Reduction: 4-(Difluoromethyl)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethyl)-2-fluorobenzaldehyde has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-2-fluorobenzaldehyde and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins . Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-2-fluorobenzaldehyde: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
2,4-Difluorobenzaldehyde: Lacks the difluoromethyl group but has two fluorine atoms on the benzaldehyde ring.
4-(Difluoromethyl)benzaldehyde: Similar structure but without the additional fluorine atom on the benzaldehyde ring.
Uniqueness
4-(Difluoromethyl)-2-fluorobenzaldehyde is unique due to the presence of both a difluoromethyl group and a fluorine atom on the benzaldehyde ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
875222-54-1 |
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Molecular Formula |
C8H5F3O |
Molecular Weight |
174.1 |
Purity |
95 |
Origin of Product |
United States |
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